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Compound of Interest

Compound Name: Resorcinomycin A

Cat. No.: B1211753 Get Quote

Molecular Formula: C₁₄H₂₀N₄O₅ Molecular Weight: 324.33 g/mol IUPAC Name: 2-[[(2S)-2-

(diaminomethylideneamino)-2-(3,5-dihydroxy-4-propan-2-ylphenyl)acetyl]amino]acetic acid[1]

This technical guide provides a comprehensive overview of Resorcinomycin A, a natural

product with notable anti-mycobacterial properties. The information is tailored for researchers,

scientists, and drug development professionals, with a focus on its chemical properties,

biological activity, and the experimental methodologies used for its characterization.

Introduction
Resorcinomycin A is a dipeptide-like natural product isolated from Streptoverticillium

roseoverticillatum.[2][3] It is composed of the non-proteinogenic amino acid (S)-2-(3,5-

dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid linked to a glycine residue.[4][5] The

unique chemical structure of Resorcinomycin A contributes to its selective antibacterial

activity, primarily targeting mycobacterial species.[3]

Physicochemical Properties
A summary of the key physicochemical properties of Resorcinomycin A is presented below.
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Property Value Source

Molecular Formula C₁₄H₂₀N₄O₅ --INVALID-LINK--

Molecular Weight 324.33 g/mol --INVALID-LINK--

IUPAC Name

2-[[(2S)-2-

(diaminomethylideneamino)-2-

(3,5-dihydroxy-4-propan-2-

ylphenyl)acetyl]amino]acetic

acid

--INVALID-LINK--

CAS Number 100234-70-6 --INVALID-LINK--

Biological Activity
Resorcinomycin A exhibits a narrow spectrum of antibacterial activity, with potent action

against various mycobacterial species, including the Mycobacterium avium-Mycobacterium

intracellulare complex (MAC).[6] Its activity against Gram-positive and Gram-negative bacteria

is reported to be weak.

In Vitro Anti-mycobacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of

Resorcinomycin A against several mycobacterial strains.

Mycobacterial Strain MIC (µg/mL) Notes

M. avium 0.024

M. intracellulare 0.024

M. smegmatis 6.25

M. bovis 0.012

M. avium-intracellulare

complex (in broth)
6 Free drug

M. avium-intracellulare

complex (in broth)
12 Liposomal formulation
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Intramacrophage Activity
Encapsulation of Resorcinomycin A in liposomes has been shown to significantly enhance its

activity against intramacrophage MAC infection.

Formulation Concentration (µg/mL) MAC Growth Inhibition (%)

Free Resorcinomycin A 6 33

Free Resorcinomycin A 50 62

Liposomal Resorcinomycin A 6 50

Liposomal Resorcinomycin A 50 93

Mechanism of Action & Biosynthesis
The precise molecular target of Resorcinomycin A has not been definitively elucidated.

However, studies on its biosynthetic gene cluster suggest a potential mechanism involving the

inhibition of an ATP-grasp ligase, an enzyme crucial for its own biosynthesis.[4][5] This mode of

action, if confirmed, would represent a novel antibiotic target.

Biosynthetic Pathway of Resorcinomycin A
The biosynthetic gene cluster of Resorcinomycin A has been identified in Streptoverticillium

roseoverticillatum. The proposed pathway involves a series of enzymatic reactions to

synthesize the non-proteinogenic amino acid precursor and its subsequent ligation to glycine,

catalyzed by an ATP-grasp ligase (RES5).

Chorismate Pathway Precursors 3,5-dihydroxy-4-isopropylphenyl
moiety synthesis

res3, res4 Guanidination (S)-2-(3,5-dihydroxy-4-isopropylphenyl)
-2-guanidinoacetic acid (Precursor 2)

RES5 (ATP-grasp ligase)

Glycine

Resorcinomycin AATP -> AMP + PPi

Click to download full resolution via product page

Caption: Proposed biosynthetic pathway of Resorcinomycin A.
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Putative Mechanism of Action
While not definitively proven, a plausible mechanism of action for Resorcinomycin A could be

the inhibition of essential ATP-grasp ligases in mycobacteria, which share similarities with the

RES5 enzyme from its own biosynthetic pathway.

Essential Peptide Synthesis Pathway

Resorcinomycin A
Mycobacterial

ATP-grasp Ligase

Inhibition

Essential Peptide Product

ATP -> ADP + Pi

Substrates
(e.g., Amino Acid + Peptide)

Bacterial Cell Death
Essential for viability

Click to download full resolution via product page

Caption: Putative mechanism of action of Resorcinomycin A.

Experimental Protocols
Detailed protocols for the total synthesis of Resorcinomycin A are not readily available in the

public domain. The primary method for obtaining this compound is through fermentation and

isolation from Streptoverticillium roseoverticillatum.
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Isolation and Purification of the Precursor (S)-2-(3,5-
dihydroxy-4-isopropylphenyl)-2-guanidinoacetic acid
This protocol describes the isolation of the non-proteinogenic amino acid precursor of

Resorcinomycin A from a culture of a RES5-deletion mutant of Streptoverticillium

roseoverticillatum.

Materials:

Culture broth of RES5-deletion mutant

Diaion HP20 resin

Methanol (MeOH)

Water (deionized)

Rotary evaporator

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

Centrifuge the large-scale culture (e.g., 8 x 100 mL) to remove the cells.

Mix the resulting supernatant with 100 mL of Diaion HP20 resin.

Load the resin onto a column and wash with 1 L of water.

Elute the precursor compound with 400 mL of 50% aqueous MeOH.

Collect the fractions containing the precursor and concentrate them using a rotary

evaporator.

Re-dissolve the residue in 1 mL of water.

Further purify the precursor compound using preparative HPLC to yield a white solid.
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In Vitro Anti-mycobacterial Susceptibility Testing (MIC
Determination)
This protocol outlines a general method for determining the Minimum Inhibitory Concentration

(MIC) of Resorcinomycin A against mycobacterial strains using the agar dilution method.

Materials:

Resorcinomycin A stock solution

Middlebrook 7H10 agar medium

Mycobacterial strains for testing

Sterile petri dishes

Incubator (37°C)

Procedure:

Prepare a series of two-fold dilutions of Resorcinomycin A in a suitable solvent.

Prepare Middlebrook 7H10 agar medium according to the manufacturer's instructions and

autoclave.

Cool the agar to 45-50°C and add the appropriate volume of the Resorcinomycin A
dilutions to achieve the desired final concentrations in the agar. Also prepare a drug-free

control plate.

Pour the agar into sterile petri dishes and allow them to solidify.

Prepare a standardized inoculum of the mycobacterial strains to be tested.

Spot the mycobacterial inoculum onto the surface of the agar plates (including the control

plate).

Incubate the plates at 37°C for the appropriate duration for the specific mycobacterial

species (typically 2-4 weeks).
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The MIC is defined as the lowest concentration of Resorcinomycin A that completely

inhibits the visible growth of the mycobacteria.

Pharmacokinetics
To date, there is no publicly available information on the pharmacokinetic properties

(Absorption, Distribution, Metabolism, and Excretion - ADME) of Resorcinomycin A. Further

studies are required to assess its potential as a therapeutic agent.

Conclusion
Resorcinomycin A is a promising anti-mycobacterial agent with a potentially novel mechanism

of action. Its potent in vitro activity, particularly when formulated in liposomes for enhanced

intramacrophage delivery, warrants further investigation. Key areas for future research include

the definitive identification of its molecular target, elucidation of its pharmacokinetic profile, and

the development of a scalable synthetic route to facilitate further pre-clinical and clinical

studies. This technical guide provides a foundation for researchers to build upon in the ongoing

effort to develop new and effective treatments for mycobacterial infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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